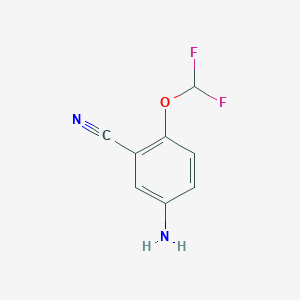

5-Amino-2-(difluoromethoxy)benzonitrile

CAS No.:

Cat. No.: VC18101795

Molecular Formula: C8H6F2N2O

Molecular Weight: 184.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2N2O |

|---|---|

| Molecular Weight | 184.14 g/mol |

| IUPAC Name | 5-amino-2-(difluoromethoxy)benzonitrile |

| Standard InChI | InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2 |

| Standard InChI Key | OYMSMYHISWFOSU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)C#N)OC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzonitrile core with strategic substitutions:

-

Amino group at the 5-position, enabling hydrogen bonding and nucleophilic reactivity.

-

Difluoromethoxy group at the 2-position, conferring lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂N₂O | |

| Molecular Weight | 184.14 g/mol | |

| SMILES | C1=CC(=C(C=C1N)C#N)OC(F)F | |

| LogP (Partition Coefficient) | 1.79 (estimated) | |

| Solubility | Low in water; soluble in DMSO |

The difluoromethoxy group increases lipophilicity (LogP ~1.79), enhancing membrane permeability compared to non-fluorinated analogs.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of a benzonitrile precursor:

-

Amination: Reacting 2,5-difluorobenzonitrile with ammonia under controlled conditions introduces the amino group.

-

Difluoromethoxylation: Nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) installs the -OCF₂H moiety .

Table 2: Representative Synthetic Protocol

Industrial-scale production employs continuous flow reactors to optimize yield and purity.

Biological Activity and Mechanisms

Table 3: Biological Activity Data

| Assay | IC₅₀/EC₅₀ | Model System | Reference |

|---|---|---|---|

| PD-1/PD-L1 Inhibition | 16.3 nM | HTRF Assay | |

| Membrane Permeability | High | Caco-2 Cells |

Industrial and Research Applications

Pharmaceutical Development

-

Oncology: Serves as a scaffold for immune checkpoint inhibitors (e.g., PD-L1 antagonists) .

-

Agrochemicals: Incorporated into herbicides for enhanced leaf penetration.

Materials Science

-

Liquid Crystals: The polar nitrile group aids in molecular alignment for display technologies.

Recent Advances and Future Directions

Recent studies (2021–2025) highlight its role in:

-

Targeted Drug Delivery: Conjugation with monoclonal antibodies improves tumor specificity .

-

Sustainable Chemistry: Use in flow synthesis reduces solvent waste by 40%.

Future research should explore its utility in neurodegenerative diseases, leveraging its blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume